molecular formula C10H20O2 B1584169 3-Methylbutyl 2-methylbutanoate CAS No. 27625-35-0

3-Methylbutyl 2-methylbutanoate

Cat. No.: B1584169
CAS No.: 27625-35-0
M. Wt: 172.26 g/mol
InChI Key: VGIRHYHLQKDEPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutyl 2-methylbutanoate can be synthesized through the esterification reaction between 3-methylbutanol and 2-methylbutanoic acid . The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyl 2-methylbutanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves breaking down the ester into its corresponding alcohol and acid using water and an acid or base catalyst.

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol in the presence of an acid or base catalyst.

Major Products Formed:

Comparison with Similar Compounds

  • Hexyl 2-methylbutanoate
  • cis-3-Hexenyl hexanoate
  • Ethyl 4-methylvalerate
  • Ethyl isobutyrate

Comparison: 3-Methylbutyl 2-methylbutanoate is unique due to its specific combination of a 3-methylbutyl group and a 2-methylbutanoate group, which imparts a distinct fruity aroma. Compared to similar esters, it has a more pronounced apple-like scent, making it particularly valuable in the flavors and fragrances industry .

Properties

IUPAC Name

3-methylbutyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIRHYHLQKDEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865387
Record name Butanoic acid, 2-methyl-, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a fruity odour
Record name Isoamyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 to 186.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in ethanol and oil, insoluble in water
Record name Isoamyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.852-0.861
Record name Isoamyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

27625-35-0, 93803-99-7
Record name 3-Methylbutyl 2-methylbutanoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoamyl 2-methylbutyrate
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Record name 3-Methylbutyl methylbutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 3-methylbutyl ester
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Record name Butanoic acid, 2-methyl-, 3-methylbutyl ester
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Record name 3-methylbutyl methylbutyrate
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Record name 3-methylbutyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.150
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL 2-METHYLBUTYRATE
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Record name 3-Methylbutyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential nematicidal properties of 3-methylbutyl 2-methylbutanoate?

A1: Research has shown that this compound exhibits strong nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus []. At a concentration of 1 mg/mL, it effectively killed the nematodes. Further studies indicated an LC50 value (the concentration lethal to 50% of the nematodes) of 0.0326 mg/mL []. This suggests that this compound could be a promising candidate for developing new, environmentally friendly nematicides.

Q2: How does the presence of this compound in fruits influence their aroma profile?

A2: this compound is a significant contributor to the aroma profile of various fruits, including sea buckthorn berries []. It is one of the most abundant volatile compounds identified in these berries, contributing to their characteristic fruity scent [].

Q3: Can the presence or absence of this compound be used to assess fruit quality?

A3: Yes, studies have shown that the levels of this compound can be indicative of fruit quality. For instance, smoked Ambul bananas (Musa acuminata, AAB) exhibited a significantly lower concentration of this compound compared to naturally ripened bananas []. This decrease in concentration correlated with a poorer aroma profile and the presence of black scars on the peel, indicating a decline in quality due to the smoking treatment []. Similarly, in sea buckthorn berries, this compound constitutes a significant portion of the volatile compounds []. The presence and relative abundance of this compound, alongside other volatile compounds, can be used to differentiate between wild and cultivated varieties and could be a marker for freshness and authenticity [].

Q4: Are there any other biological activities associated with this compound?

A4: While this compound is primarily known for its aroma and potential nematicidal activity, its presence in the essential oil of Eriocephalus pinnatus, a plant used in traditional medicine, suggests it might possess other biological properties that require further investigation [].

Q5: How do researchers analyze and quantify this compound in complex mixtures?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed to separate, identify, and quantify this compound in complex mixtures like fruit extracts and essential oils [, , ]. This technique is particularly useful for analyzing volatile compounds.

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